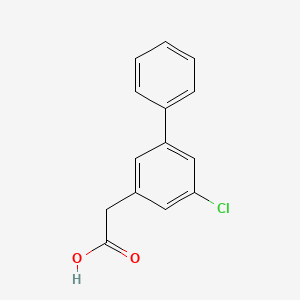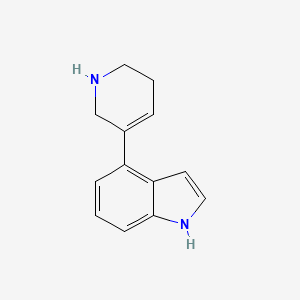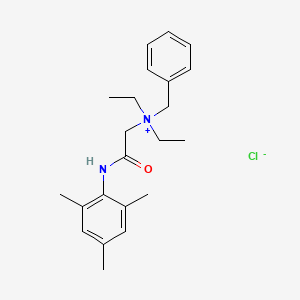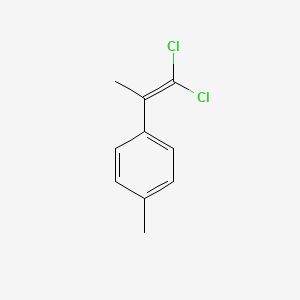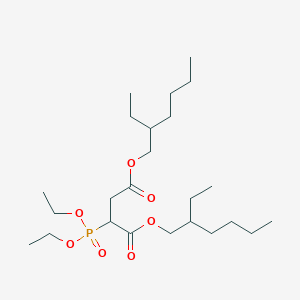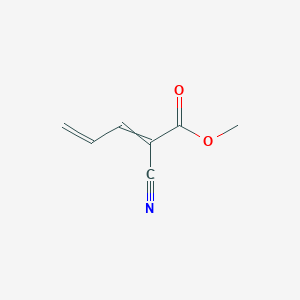
Methyl 2-cyanopenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyanopenta-2,4-dienoate is a chemical compound with the molecular formula C7H7NO2. It is characterized by the presence of a nitrile group (–CN) and an ester group (–COOCH3) attached to a conjugated diene system. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-cyanopenta-2,4-dienoate can be synthesized through various methods. One common approach involves the reaction of methyl cyanoacetate with an appropriate diene precursor under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by dehydration to form the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyanopenta-2,4-dienoate undergoes various chemical reactions, including:
Diels-Alder Reactions: It can act as a dienophile in Diels-Alder cycloaddition reactions with conjugated dienes.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Diels-Alder Reactions: Typically conducted at elevated temperatures with unactivated conjugated dienes.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester group.
Major Products Formed
Diels-Alder Reactions: Cycloaddition products with new ring structures.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-cyanopenta-2,4-dienoate involves its reactivity with various nucleophiles and electrophiles. The conjugated diene system allows it to participate in cycloaddition reactions, while the nitrile and ester groups provide sites for nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the generation of diverse products.
Comparación Con Compuestos Similares
Methyl 2-cyanopenta-2,4-dienoate can be compared with similar compounds such as:
Methyl 2-methylthiopenta-2,4-dienoate: Similar structure but with a thiomethyl group instead of a nitrile group.
Methyl cyanoacetate: Contains a nitrile group but lacks the conjugated diene system.
Methyl 2,4-pentadienoate: Similar diene system but without the nitrile group.
The uniqueness of this compound lies in its combination of a conjugated diene system with both nitrile and ester functional groups, providing a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
78260-36-3 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
methyl 2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C7H7NO2/c1-3-4-6(5-8)7(9)10-2/h3-4H,1H2,2H3 |
Clave InChI |
FHVDNOQFWFJILR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


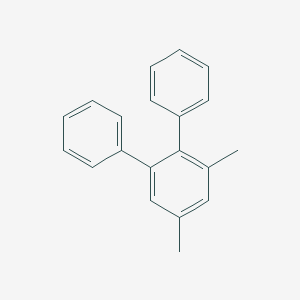

![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)



